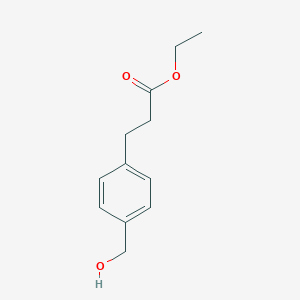

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOHDELIEPQEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564589 | |

| Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107859-98-3 | |

| Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

CAS Number: 107859-98-3

This technical guide provides a comprehensive overview of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a bifunctional molecule increasingly utilized in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Chemical Properties and Data

This compound is a substituted aromatic propanoate ester. Its chemical structure consists of a benzene ring substituted with a hydroxymethyl group and an ethyl propanoate chain.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 107859-98-3 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Boiling Point | 155-163 °C at 0.5 Torr | [1] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.43 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless liquid | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of an acrylate precursor.

Experimental Protocol: Synthesis via Hydrogenation [1]

-

Reactants:

-

Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)

-

10% Palladium on carbon (Pd/C) (1 g)

-

Ethanol (50 mL)

-

-

Procedure:

-

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.

-

The mixture is hydrogenated at 3.5 atm of hydrogen pressure for 2 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether.

-

-

Yield: 1.54 g (76% yield) of this compound as a colorless liquid.

-

Analysis: LC/MS analysis shows a calculated value for C₁₂H₁₆O₃ of 208.25 and a measured value of 191.0 [M-OH]⁺.[1]

Application in Targeted Protein Degradation: PROTAC Linker

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3]

The structure of this compound provides a key advantage in PROTAC design. The hydroxymethyl group offers a reactive handle for conjugation to a ligand that binds to an E3 ubiquitin ligase, while the ethyl propanoate end can be modified to attach a ligand for the target protein of interest.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[3][4][5]

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. The following is a generalized workflow:

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Signals for the ethyl group (triplet and quartet).- Signals for the propanoate methylene protons (two triplets).- Aromatic proton signals in the range of ~7.0-7.5 ppm.- A singlet for the hydroxymethyl protons.- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Carbonyl carbon signal (~170 ppm).- Aromatic carbon signals (~120-140 ppm).- Methylene carbon signals of the propanoate chain.- Ethyl group carbon signals.- Hydroxymethyl carbon signal (~65 ppm). |

| IR (Infrared) | - Broad O-H stretch from the alcohol group (~3300-3500 cm⁻¹).- C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹).- Strong C=O stretch from the ester (~1730 cm⁻¹).- C-O stretches (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 208.- Fragment ion corresponding to the loss of an ethoxy group (-OCH₂CH₃) at m/z = 163.- Fragment ion corresponding to the loss of a hydroxyl group (-OH) at m/z = 191.[1]- Other fragments corresponding to the benzylic and propanoate moieties. |

Conclusion

This compound is a valuable chemical entity with significant applications in the development of PROTACs for targeted protein degradation. Its straightforward synthesis and bifunctional nature make it an attractive building block for researchers in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for the synthesis, characterization, and application of this compound in advanced therapeutic modalities. Further research into PROTACs utilizing this specific linker is warranted to explore its full potential in developing novel therapeutics.

References

- 1. 3-(4-HYDROXYMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER | 107859-98-3 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long march for targeted protein degradation in the new era: expanding E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]

In-Depth Technical Guide: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a chemical compound of significant interest in the field of targeted protein degradation. Its molecular structure makes it a valuable building block, particularly as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the context of PROTAC-mediated protein degradation, including relevant experimental protocols and a visualization of the underlying biological pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 208.25 g/mol | |

| Molecular Formula | C₁₂H₁₆O₃ | |

| CAS Number | 107859-98-3 | |

| Boiling Point | 155-163 °C at 0.5 Torr | |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.43 ± 0.10 |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrogenation of an acrylate precursor.

Reaction: Hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.

Materials:

-

Ethyl (E)-3-(4-formylphenyl)acrylate (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (1 g per 2 g of starting material)

-

Ethanol (as solvent)

-

Hydrogen gas

Procedure:

-

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.

-

The reactor is charged with hydrogen gas to a pressure of 3.5 atm.

-

The reaction mixture is hydrogenated for 2 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether, to yield this compound as a colorless liquid.

Application as a PROTAC Linker

This compound serves as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

The properties of the linker, such as its length, rigidity, and chemical composition, significantly influence the efficacy of the PROTAC by affecting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The phenylpropanoate structure of this compound provides a degree of rigidity that can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of the ubiquitin-proteasome pathway and how a PROTAC hijacks this system to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols for PROTAC Evaluation

The evaluation of a PROTAC's efficacy involves a series of in vitro and cellular assays. Below are protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the standard method to quantify the degradation of the target protein.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane, providing an indication of its cell entry potential.

Protocol:

-

Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).

-

Compound Addition: Add the PROTAC solution to the donor wells and fill the acceptor wells with buffer.

-

Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

-

Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe).

The workflow for evaluating a PROTAC is summarized in the following diagram.

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a key building block in the development of PROTACs, a promising therapeutic modality. Its defined structure contributes to the rational design of linkers that are crucial for the efficacy of these targeted protein degraders. The provided synthesis and evaluation protocols offer a framework for researchers to utilize this compound in the advancement of novel therapeutics.

An In-depth Technical Guide on the Chemical Properties of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a molecule of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, synthesis, and potential biological activities, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a substituted aromatic ester. Its core structure consists of a benzene ring functionalized with a hydroxymethyl group and an ethyl propanoate chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 107859-98-3 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 155-163 °C at 0.5 Torr | - |

| Melting Point | Not available | - |

| Density (predicted) | 1.101 ± 0.06 g/cm³ | - |

| pKa (predicted) | 14.43 ± 0.10 | - |

| Solubility | No specific data available. Inferred to be soluble in organic solvents like ethanol, ether, and chloroform based on the properties of similar esters.[2] | - |

Synthesis and Purification

A common synthetic route to this compound involves the hydrogenation of an acrylate precursor.

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)

-

10% Palladium on carbon (Pd/C) (1 g)

-

Ethanol (50 mL)

-

Autoclave reactor

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.

-

The mixture is hydrogenated at 3.5 atm hydrogen pressure for 2 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a gradient of 0-15% ethyl acetate in petroleum ether as the eluent.

-

The final product, this compound, is obtained as a colorless liquid (1.54 g, 76% yield).

-

-

Characterization:

-

LC/MS Analysis: Calculated for C₁₂H₁₆O₃: 208.25. A measured value of 191.0 [M-OH]⁺ can be observed.[2]

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the propanoate chain (two triplets), benzylic methylene protons, and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, methylene carbons of the propanoate chain, benzylic carbon, and aromatic carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (hydroxyl group), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 208, and fragmentation patterns corresponding to the loss of the ethoxy group, the hydroxymethyl group, and other fragments. |

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, its structural similarity to other phenolic compounds, such as ethyl caffeate and other phenylpropanoids, suggests potential antioxidant and anti-inflammatory properties.[2][3][4][5]

Inferred Biological Activities:

-

Antioxidant Activity: The presence of a hydroxymethyl group on the phenyl ring suggests that the compound may act as a free radical scavenger, similar to other phenolic antioxidants.[6][7] This activity is often attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize reactive oxygen species.

-

Anti-inflammatory Activity: Structurally related phenylpropanoids have been shown to possess anti-inflammatory properties. For instance, ethyl caffeate has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] It is plausible that this compound could exhibit similar effects by modulating inflammatory pathways.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of similar anti-inflammatory compounds, this compound could potentially modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators like iNOS and COX-2.[8]

Applications in Drug Discovery

One of the emerging applications for molecules like this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure makes it a suitable candidate for use as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1] The hydroxymethyl group provides a reactive handle for further chemical modification and attachment to ligands for E3 ubiquitin ligases and the target protein.

Conclusion

This compound is a compound with well-defined chemical and physical properties that can be synthesized with good yield. While direct biological data is sparse, its structural features suggest potential as an antioxidant and anti-inflammatory agent, possibly through the modulation of the NF-κB pathway. Its utility as a PROTAC linker highlights its relevance in modern drug discovery. Further in-depth biological evaluation is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use the provided experimental protocols as a starting point for their investigations.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 36294-24-3 | Benchchem [benchchem.com]

- 7. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a predictive assessment of solubility in common organic solvents, alongside detailed experimental protocols for determining solubility. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively work with this compound.

Predicted Solubility Profile

The solubility of a compound is largely dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The ester and hydroxymethyl functional groups introduce polarity, capable of hydrogen bonding, while the phenyl ring and the ethyl propanoate chain contribute to its non-polar nature.

Based on these structural features, a qualitative prediction of its solubility in various organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar organic solvents and moderate solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted/Qualitative Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group and ester can interact favorably with the polar protic nature of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | Moderately Polar | High | As an ester itself, ethyl acetate is expected to be a good solvent for another ester. |

| Dichloromethane (DCM) | Moderately Polar | Moderate to High | The moderate polarity of DCM should allow for good solvation of the compound. |

| Diethyl Ether | Slightly Polar | Moderate | The slight polarity of the ether linkage can interact with the solute's polar groups. |

| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene can interact with the phenyl ring of the solute. |

| Hexane | Non-polar | Low | The non-polar nature of hexane is less likely to effectively solvate the polar functional groups. |

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is highly recommended for accurate quantitative values.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. The following section details a robust gravimetric method for determining the solubility of this compound. Alternative methods are also briefly discussed.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[1][4]

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the compound and solvent.[5] It is advisable to periodically check for consistent concentration to confirm equilibrium has been reached.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a vacuum oven at a suitable temperature can be used to expedite the process without decomposing the solute.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the container with the solid residue in an oven at a temperature below the melting point of the compound to remove any residual solvent.

-

Cool the container in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of solution collected (L))

-

Alternative Solubility Determination Methods

Spectroscopic Methods:

-

UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.[6][7][8] A calibration curve of absorbance versus concentration is first established. A saturated solution is prepared, filtered, and then diluted to a concentration that falls within the linear range of the calibration curve. The concentration of the diluted sample is determined from its absorbance, and the original solubility is calculated by accounting for the dilution factor.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need to separate the solid and liquid phases.[5] A known amount of an internal standard is added to the saturated solution, and the concentration of the solute is determined by comparing the integration of a characteristic solute peak to that of the internal standard.

High-Throughput Screening (HTS) Methods:

-

For rapid screening of solubility in multiple solvents or under various conditions, HTS methods are employed.[9][10][11] These methods often utilize 96-well plates and automated liquid handling systems.[7][12]

-

Nephelometry: This technique measures the light scattering caused by precipitated particles in a solution.[9][12] A stock solution of the compound (often in DMSO) is added to the aqueous or organic solvent in a microplate. The point at which precipitation occurs upon serial dilution can be detected by an increase in light scattering, allowing for the determination of solubility.[9][12]

Visualizations

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

The logical flow for selecting a solubility testing approach based on the initial assessment is depicted below.

Caption: Logical flow for selecting a solubility determination method.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. biopharma-asia.com [biopharma-asia.com]

- 12. researchgate.net [researchgate.net]

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 107859-98-3) is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its molecular structure incorporates two key functional groups that dictate its stability profile: an ethyl ester and a primary benzylic alcohol. Understanding the inherent stability of this compound is critical for ensuring its quality, purity, and efficacy in research and development applications. This guide provides a comprehensive overview of its degradation pathways, recommended storage conditions, and standardized protocols for stability assessment.

Chemical and Physical Properties

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 107859-98-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Liquid / Solid (Varies by purity and temperature) | [3] |

| Boiling Point | ~349.0 °C (Predicted) | [4] |

| Density | ~1.065 g/cm³ (Predicted) | [4] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. These two degradation pathways are the most probable routes for impurity formation during storage and handling.

Hydrolysis of the Ester Linkage

The ethyl ester functional group is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur slowly in the presence of water.[5] The hydrolysis reaction is typically irreversible under alkaline conditions, leading to the formation of a carboxylate salt.[6]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester undergoes reversible hydrolysis to yield 3-(4-(hydroxymethyl)phenyl)propanoic acid and ethanol.[5]

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is irreversibly hydrolyzed to form the corresponding carboxylate salt and ethanol.

Oxidation of the Benzylic Alcohol

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a primary benzylic alcohol. This functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light, or the presence of oxidizing agents.[7][8][9] The oxidation typically proceeds in two stages:

-

Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, forming Ethyl 3-(4-formylphenyl)propanoate.

-

Oxidation to Carboxylic Acid: Further oxidation of the aldehyde yields the carboxylic acid, Ethyl 3-(4-carboxyphenyl)propanoate. This overoxidation can occur in the presence of strong oxidizing agents or under harsh conditions.[10]

Quantitative Stability Data (Illustrative)

No specific quantitative stability data for this compound was found in the public domain. The following table presents illustrative data from a hypothetical forced degradation study to demonstrate how results would be presented.

| Condition | Time (Weeks) | % Degradation (Illustrative) | Major Degradant |

| Hydrolytic | |||

| 0.1 N HCl (60°C) | 1 | 4.5% | 3-(4-(hydroxymethyl)phenyl)propanoic acid |

| Purified Water (60°C) | 4 | < 0.5% | Not Applicable |

| 0.1 N NaOH (40°C) | 1 | 12.8% | 3-(4-(hydroxymethyl)phenyl)propanoate salt |

| Oxidative | |||

| 3% H₂O₂ (25°C) | 1 | 8.2% | Ethyl 3-(4-formylphenyl)propanoate |

| Photolytic | |||

| ICH Light Exposure | 2 | 2.1% | Ethyl 3-(4-formylphenyl)propanoate |

| Thermal | |||

| 60°C / 75% RH | 4 | 1.5% | Mixed |

Recommended Storage and Handling Conditions

To ensure the long-term stability and minimize degradation, the following storage and handling conditions are recommended based on guidelines for structurally similar compounds.[2][11]

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2°C to 8°C.Short-term: Store in a cool place. | Reduces rates of both hydrolysis and oxidation.[3][11] |

| Atmosphere | Store in a tightly sealed container. For maximum stability, purge container with an inert gas (e.g., Nitrogen, Argon). | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[11] |

| Light | Protect from light. Use amber or opaque containers. | The benzylic alcohol moiety can be susceptible to photo-oxidation.[9][11] |

| Moisture | Keep in a dry place. | Prevents hydrolysis of the ester group.[2][12] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can catalyze rapid degradation through oxidation or hydrolysis.[2][13] |

Experimental Protocols for Stability Assessment

The following sections detail standardized, albeit representative, protocols for evaluating the stability of this compound.

Protocol: Forced Degradation by Hydrolysis

Objective: To determine the susceptibility of the compound to acid- and base-catalyzed hydrolysis.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N Hydrochloric Acid.

-

Basic: Mix 1 mL of stock solution with 9 mL of 0.1 N Sodium Hydroxide.

-

Neutral: Mix 1 mL of stock solution with 9 mL of purified water.

-

-

Incubation: Incubate all solutions in sealed vials at 60°C. Protect from light.

-

Time Points: Withdraw aliquots at T=0, 2, 4, 8, 24, and 48 hours.

-

Sample Quenching:

-

For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.

-

For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Quantify the parent compound and any degradation products by comparing peak areas to a reference standard.

Protocol: Forced Degradation by Oxidation

Objective: To assess the compound's sensitivity to oxidative stress.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

-

Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature (25°C), protected from light.

-

Time Points: Withdraw aliquots at T=0, 2, 6, and 24 hours.

-

Analysis: Directly inject the aliquots into an HPLC-UV system. Monitor the decrease in the parent peak and the formation of new peaks corresponding to oxidative degradants.

References

- 1. 3-(4-HYDROXYMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER | 107859-98-3 [chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Ethyl 4-hydroxyhydrocinnamate | Biochemical reagent | TargetMol [targetmol.com]

- 4. Ethyl 3-(4-ethyl-2-(hydroxymethyl)phenyl)propanoate CAS#: 1806396-77-9 [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. tandfonline.com [tandfonline.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lakeland.edu [lakeland.edu]

- 11. benchchem.com [benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. synerzine.com [synerzine.com]

Potential Applications of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a bifunctional organic molecule featuring a phenylpropanoate core and a benzylic alcohol moiety. While not extensively studied as a pharmacologically active agent in its own right, its structural components are present in numerous established and experimental therapeutic agents. This guide explores the potential applications of this compound in medicinal chemistry, primarily as a versatile scaffold and building block for the synthesis of novel drug candidates. Its key structural features—the arylpropionic acid ester and the reactive hydroxymethyl group—offer multiple avenues for chemical modification and optimization in drug discovery programs.

The arylpropionic acid motif is a well-known pharmacophore, most notably found in the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The ethyl ester provides a metabolically labile handle that can be hydrolyzed in vivo to the corresponding carboxylic acid, a common feature for prodrug strategies. The hydroxymethyl group serves as a prime site for derivatization, allowing for the introduction of various functional groups to modulate potency, selectivity, pharmacokinetic properties, and to explore novel biological targets.[2] One notable application for a molecule with these characteristics is in the development of PROteolysis TArgeting Chimeras (PROTACs), where it can function as a linker component.[3]

Potential Therapeutic Areas and Molecular Scaffolds

The structural characteristics of this compound suggest its utility in the development of several classes of therapeutic agents.

1. Anti-inflammatory and Analgesic Agents:

The phenylpropanoate core is strongly associated with NSAIDs that target cyclooxygenase (COX) enzymes. By modifying the core and utilizing the hydroxymethyl group for further substitutions, novel NSAIDs with potentially improved safety profiles (e.g., reduced gastrointestinal side effects) or enhanced potency could be developed.

2. Anti-diabetic Agents:

Phenylpropanoic acid derivatives have been investigated as potent and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[4] The core structure of this compound provides a foundational scaffold that could be elaborated upon to create novel GPR40 agonists.

3. PROTAC Linkers:

The compound is explicitly identified as a PROTAC linker, which is used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[3] The bifunctional nature of the molecule makes it suitable for this purpose.

Data Presentation: Structurally Related Bioactive Compounds

To illustrate the potential of the phenylpropanoate scaffold, the following table summarizes quantitative data for structurally related compounds with established biological activities.

| Compound | Target/Activity | IC50/EC50 | Cell Line/Assay |

| Ethyl Caffeate | Anti-inflammatory (NO production inhibition) | 12.0 µM | LPS-stimulated RAW 264.7 macrophages |

| Methyl Caffeate | Anti-inflammatory (NO production inhibition) | 21.0 µM | LPS-stimulated RAW 264.7 macrophages |

| Methyl Caffeate | Cytotoxicity | 28.83 - 50.19 µg/mL | Various human cancer cell lines |

| GPR40 Agonist 35 | GPR40 Agonist | EC50 = 16 nM | GPR40-mediated calcium flux assay |

Data for caffeate esters are included as they are structurally similar dihydroxyphenylpropanoates, demonstrating the anti-inflammatory potential of this class of compounds.[5] GPR40 Agonist 35 is a more complex phenylpropanoic acid derivative, highlighting the scaffold's utility in developing potent receptor agonists.[4]

Experimental Protocols

Detailed methodologies for key experiments relevant to evaluating the potential of this compound derivatives are provided below.

1. Synthesis of this compound:

A common synthetic route involves the hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.[6]

-

Materials: Ethyl (E)-3-(4-formylphenyl)acrylate, 10 wt% Palladium on carbon (Pd/C), Ethanol.

-

Procedure:

-

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol), Pd/C (1 g), and ethanol (50 mL) is placed in an autoclave reactor.

-

The mixture is hydrogenated for 2 hours at 3.5 atm hydrogen pressure.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (eluent: 0-15% ethyl acetate/petroleum ether) to yield the final product.[6]

-

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition):

This protocol is based on the methodology used for evaluating related compounds like ethyl caffeate.[5]

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

After 24 hours of incubation, the concentration of nitrite in the culture medium is measured using the Griess reagent.

-

The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated.

-

3. Cell Viability Assay (MTT Assay):

This assay is crucial for assessing the cytotoxicity of new compounds.[5]

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration that reduces cell viability by 50%, is determined.[5]

-

Mandatory Visualizations

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the mechanism of action for NSAIDs that inhibit the COX-2 enzyme, a potential target for derivatives of this compound.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. nbinno.com [nbinno.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-(4-HYDROXYMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER | 107859-98-3 [chemicalbook.com]

Unveiling the Role of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Derivatives in Targeted Protein Degradation

For Immediate Release

Shanghai, China – December 24, 2025 – In the evolving landscape of therapeutic intervention, the focus on targeted protein degradation has intensified, bringing to light the critical role of enabling chemical entities. This technical whitepaper delves into the function and potential of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and its derivatives, not as direct biologically active agents, but as pivotal components in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). While direct evidence of intrinsic biological activity for this compound remains undocumented in publicly available scientific literature, its utility as a versatile linker in the synthesis of PROTACs is increasingly recognized.[1][2][3][4][5][6][7][8]

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. It is in this linker technology that this compound and its derivatives find their significant application.

The Central Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC. Its length, rigidity, and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful ubiquitination and subsequent degradation of the target protein. The chemical properties of the linker also impact the overall physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and pharmacokinetic profile.

The structure of this compound, featuring a phenylpropanoate core with a reactive hydroxymethyl group, offers a versatile scaffold for the synthesis of PROTAC linkers. The hydroxymethyl group can be readily functionalized to attach to either the target protein ligand or the E3 ligase ligand, while the ethyl propanoate end provides another point of attachment or modification.

Conceptual Experimental Workflow for Evaluating PROTACs Utilizing this compound-based Linkers

Given the role of this compound as a PROTAC linker, a conceptual experimental workflow for the development and evaluation of a novel PROTAC incorporating this linker would involve the following key stages:

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Elucidating the Functional Role of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Biological Systems: A Technical Overview of PROTAC-Mediated Protein Degradation

For Immediate Release

This technical guide addresses the biological mechanism of action related to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. It is crucial to understand that this molecule is not a pharmacologically active agent on its own. Instead, it functions as a chemical linker, a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs). This document will, therefore, elucidate the mechanism of action of PROTACs, which represents the functional context of this compound in biological systems.

Introduction: The Role of a PROTAC Linker

This compound is a bifunctional molecule designed to connect two different ligands in a PROTAC. PROTACs are a novel therapeutic modality that hijacks the body's own cellular machinery to selectively degrade target proteins of interest (POIs), particularly those implicated in disease.

A PROTAC molecule consists of three parts:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker, such as this compound, that tethers the two ligands.

The linker's nature, length, and flexibility are critical for the PROTAC's efficacy, influencing the formation and stability of the key ternary complex that leads to protein degradation.

The Core Mechanism of Action: PROTAC-Induced Protein Degradation

The mechanism of action of a PROTAC is a catalytic cycle that results in the destruction of the target protein via the Ubiquitin-Proteasome System (UPS). This process can be broken down into several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 Ligase).

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Proteasomal Recognition and Degradation : The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, continuing the degradation cycle.

Illustrative Example: BRD4-Targeting PROTACs

While no specific PROTACs using this compound have been extensively characterized in the literature, we can illustrate the principles of PROTAC action using well-studied examples with structurally related linkers. PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, are excellent examples.

The efficacy of PROTACs is measured by their ability to induce degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC Example | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |

| dBET1 | BRD4 | Cereblon (CRBN) | ~430 nM | >95% | Breast Cancer Cells | [1][2] |

| ARV-825 | BRD4 | Cereblon (CRBN) | ~1 nM | >95% | Burkitt's Lymphoma | [3] |

| MZ1 | BRD4 | von Hippel-Lindau (VHL) | <100 nM | ~90% | HeLa | [4] |

| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | ~1 nM | >95% | Prostate Cancer Cells | [5][6] |

Degradation of BRD4 by a PROTAC leads to significant downstream effects, primarily through the downregulation of the oncogene c-Myc, which is a master regulator of cell proliferation and survival.[7]

Experimental Protocols

The characterization of a PROTAC's mechanism of action involves several key experiments to quantify protein degradation and assess its cellular consequences.

This is the gold-standard method to measure the reduction in the levels of a target protein.[8]

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

These assays measure the downstream effect of target protein degradation on cell proliferation and survival.[9]

Protocol (CellTiter-Glo Luminescent Cell Viability Assay):

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion

This compound is a key structural component in the rapidly evolving field of targeted protein degradation. While it does not possess intrinsic biological activity, its role as a linker is fundamental to the function of PROTACs. The mechanism of action of these larger molecules is to co-opt the cell's ubiquitin-proteasome system to achieve selective and efficient degradation of disease-causing proteins. The principles and protocols outlined in this guide, using well-characterized PROTACs as examples, provide a framework for understanding the biological impact of molecules like this compound within their functional context.

References

- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a bifunctional organic molecule that has gained prominence in the field of medicinal chemistry, primarily for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its synthesis, physicochemical properties, and its critical application in the rapidly evolving field of targeted protein degradation. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, its modern application underscores its importance in contemporary drug discovery.

Introduction

This compound (CAS No. 107859-98-3) is a substituted benzenepropanoic acid ester. Its structure, featuring a reactive hydroxymethyl group and an ethyl propanoate chain attached to a central phenyl ring, makes it a versatile building block in organic synthesis. Its principal and most significant application to date is as a component of PROTACs, where it serves as a linker element to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A commonly cited method involves the hydrogenation of an acrylate precursor.

Synthesis via Hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate. This two-step process first reduces the aldehyde to a hydroxymethyl group and subsequently reduces the carbon-carbon double bond of the acrylate moiety.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl (E)-3-(4-formylphenyl)acrylate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of Ethyl (E)-3-(4-formylphenyl)acrylate (e.g., 2 g, 9.79 mmol), 10% Pd/C (e.g., 1 g), and ethanol (e.g., 50 mL) is placed in an autoclave reactor.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is then subjected to hydrogenation at a pressure of 3.5 atm for 2 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether, to yield this compound as a colorless liquid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 107859-98-3 |

| Appearance | Colorless liquid |

| Boiling Point | 155-163 °C at 0.5 Torr |

| Density (predicted) | 1.101 ± 0.06 g/cm³ |

| pKa (predicted) | 14.43 ± 0.10 |

Applications in Drug Discovery and Development

The primary application of this compound is in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

This compound serves as a precursor to a rigid phenyl-containing linker. The hydroxymethyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand. The propanoate moiety can also be modified or extended to achieve the optimal linker length and geometry for effective ternary complex formation.

Biological Activity and Experimental Protocols

Based on available literature, there is a notable lack of specific biological activity data for this compound itself. Its primary function is that of a synthetic intermediate, and as such, it is not typically evaluated for direct pharmacological effects. The biological activity of a PROTAC molecule containing a linker derived from this compound would be dependent on the specific target ligand and E3 ligase ligand incorporated.

Researchers interested in evaluating the biological impact of the linker itself would need to design specific assays. A hypothetical experimental workflow to assess the cellular stability and off-target effects of a linker fragment could involve:

-

Synthesis of a Linker-Control Compound: Synthesize a derivative of this compound that mimics its structure within a PROTAC but lacks the protein-binding functionalities.

-

Cell Viability Assays: Treat various cell lines with the control compound to determine its cytotoxicity using standard assays such as MTT or CellTiter-Glo.

-

Target Engagement Assays: In parallel, use techniques like cellular thermal shift assays (CETSA) to assess if the linker fragment itself interacts with any cellular proteins.

-

Proteomic Analysis: Employ quantitative proteomics to analyze changes in the cellular proteome upon treatment with the linker-control compound to identify any off-target effects.

Due to the absence of published studies on the direct biological activity of this compound, detailed experimental protocols for its biological evaluation are not available.

Conclusion

This compound is a valuable chemical entity in modern medicinal chemistry, serving as a key building block for the synthesis of PROTACs. While its own biological activity is not a primary focus of research, its structural features are critical for the design and optimization of potent and selective protein degraders. Further research into the influence of this and other linkers on the pharmacokinetics and pharmacodynamics of PROTACs will continue to be an important area of investigation in the development of this therapeutic modality. The lack of a detailed public record of its initial discovery highlights its emergence as a tool in response to the growing field of targeted protein degradation.

References

A Comprehensive Technical Guide to the Theoretical Conformational Analysis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional conformation of a molecule is paramount in determining its biological activity, physical properties, and suitability as a therapeutic agent. Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a molecule of interest in medicinal chemistry, and understanding its conformational landscape is crucial for rational drug design and development. This technical guide provides a comprehensive overview of a theoretical approach to elucidating the conformational preferences of this molecule. While direct experimental or theoretical studies on this specific compound are not extensively available in the public domain, this document outlines a robust, standard methodology based on established computational chemistry principles. The protocols, data, and visualizations presented herein are based on a hypothetical study, designed to serve as a practical guide for researchers undertaking similar conformational analyses.

Introduction

This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The overall shape of the molecule is dictated by the relative orientations of the ethyl propanoate chain and the hydroxymethyl group with respect to the central phenyl ring. These conformational isomers can exhibit different binding affinities to biological targets and varied pharmacokinetic properties. Therefore, a detailed understanding of the low-energy conformations and the energy barriers between them is essential.

This guide will detail a computational workflow for a thorough conformational analysis, encompassing initial broad searches using molecular mechanics and subsequent refinement with higher-level quantum mechanical methods.

Key Torsional Angles

The conformational flexibility of this compound is primarily defined by the rotation around four key single bonds. These are defined by the following dihedral angles (τ):

-

τ1 (Cα-Cβ-Cγ-Cδ): Rotation around the bond connecting the phenyl ring to the propanoate side chain.

-

τ2 (Cβ-Cγ-C=O): Rotation of the carbonyl group relative to the side chain.

-

τ3 (O-C-C-O): Rotation of the ethyl group of the ester.

-

τ4 (C-C-O-H): Rotation of the hydroxyl proton of the hydroxymethyl group.

A systematic variation of these dihedral angles allows for the exploration of the molecule's conformational space.

Methodologies and Protocols

A multi-step computational approach is proposed to efficiently and accurately map the conformational landscape of this compound.

The overall workflow for the conformational analysis is depicted in the diagram below. This process begins with the generation of an initial 3D structure, followed by a broad conformational search using a computationally inexpensive method, and finally, refinement of the low-energy conformers using a more accurate but computationally demanding method.

Step 1: Initial Structure Generation and Molecular Mechanics (MM) Search

-

An initial 3D structure of this compound is generated using a molecular builder.

-

A systematic or stochastic conformational search is performed using a molecular mechanics force field, such as MMFF94 or a similar high-quality force field suitable for organic molecules. This search involves rotating the key dihedral angles (τ1, τ2, τ3, and τ4) in discrete steps (e.g., 30°).

-

The energy of each resulting conformer is minimized, and the structures are saved.

Step 2: Clustering and Selection of Low-Energy Conformers

-

The conformers generated from the MM search are sorted by their relative energies.

-

Geometrically similar conformers are grouped into clusters.

-

A representative set of unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum are selected for further analysis.

Step 3: Density Functional Theory (DFT) Optimization and Frequency Calculations

-

The selected low-energy conformers are subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is the B3LYP functional with the 6-31G(d) basis set. Dispersion corrections (e.g., D3) should be included to accurately model non-covalent interactions.

-

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Step 4: Boltzmann Population Analysis

-

The relative Gibbs free energies (ΔG) of the stable conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation:

Pi / Pj = exp[-(Gi - Gj) / kT]

where Pi and Pj are the populations of conformers i and j, Gi and Gj are their Gibbs free energies, k is the Boltzmann constant, and T is the temperature.

Data Presentation: Hypothetical Results

The results of the conformational analysis can be summarized in a clear, tabular format. Below are hypothetical results for the five most stable conformers of this compound.

Table 1: Dihedral Angles and Relative Energies of the Most Stable Conformers

| Conformer ID | τ1 (°) | τ2 (°) | τ3 (°) | τ4 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 95.2 | 178.5 | 179.1 | 60.3 | 0.00 | 45.2 |

| Conf-2 | -93.8 | 177.9 | 178.8 | 61.5 | 0.02 | 44.1 |

| Conf-3 | 94.5 | -5.6 | 179.5 | 59.8 | 1.25 | 4.3 |

| Conf-4 | -92.7 | -6.1 | 179.3 | 62.1 | 1.28 | 4.1 |

| Conf-5 | 178.9 | 175.4 | 179.0 | 60.9 | 2.50 | 0.3 |

Visualization of Conformational Relationships

The relationships between the identified stable conformers and the transition states that connect them can be visualized as a network. This provides a qualitative view of the potential energy surface.

Conclusion

This technical guide outlines a standard and robust computational methodology for the conformational analysis of this compound. Based on the hypothetical data, the molecule is expected to predominantly exist in conformations where the propanoate side chain is roughly perpendicular to the phenyl ring (τ1 ≈ ±95°). The ethyl ester group likely adopts an extended, anti-periplanar conformation. The orientation of the hydroxymethyl group also plays a role in the overall stability. A thorough understanding of this conformational landscape is a critical first step in predicting the molecule's interaction with biological targets and in the broader context of drug discovery and development. The presented workflow can be adapted for the study of other flexible molecules of pharmaceutical interest.

Methodological & Application

Synthesis protocol for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate from ethyl (E)-3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate from ethyl (E)-3-(4-formylphenyl)acrylate. The described method employs a catalytic hydrogenation reaction, providing a straightforward and high-yielding route to the desired product. This process is of significant interest for the synthesis of key intermediates in drug discovery and development, where the presence of a hydroxymethyl group and a saturated propanoate chain on a phenyl ring is a common structural motif.

Introduction

The conversion of α,β-unsaturated aldehydes and esters to their saturated alcohol counterparts is a fundamental transformation in organic synthesis. The target molecule, this compound, requires the simultaneous reduction of both an aromatic aldehyde and a conjugated carbon-carbon double bond. While various reducing agents are known to act on these individual functional groups, achieving chemoselective and complete reduction in a single step presents a notable synthetic challenge.[1][2][3] Catalytic hydrogenation stands out as a powerful and clean methodology for such transformations, often proceeding with high efficiency and selectivity under optimized conditions.[4][5] This protocol outlines the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere to effect the desired transformation in a one-pot manner.

Reaction Scheme

Data Presentation

| Parameter | Value |

| Starting Material | Ethyl (E)-3-(4-formylphenyl)acrylate |

| Product | This compound |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Pressure | 50 psi (approximately 3.4 atm) |

| Solvent | Ethanol (EtOH) |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% (isolated yield) |

| Work-up Procedure | Filtration and solvent evaporation |

| Purification | Column chromatography on silica gel |

Experimental Protocol

Materials:

-

Ethyl (E)-3-(4-formylphenyl)acrylate

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Celite or a similar filter aid

-

Standard laboratory glassware

-

Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

-

Reactor Setup: To a high-pressure reactor vessel, add a magnetic stir bar.

-

Addition of Reagents: Add ethyl (E)-3-(4-formylphenyl)acrylate (1.0 eq) and 10% Pd/C (5-10 mol%).

-

Solvent Addition: Add anhydrous ethanol to dissolve the starting material. The concentration should be approximately 0.1 M.

-

Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

-

Hydrogenation: Carefully introduce hydrogen gas into the reactor, pressurizing it to 50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Depressurization and Purging: Once the reaction is complete, carefully vent the hydrogen gas from the reactor in a well-ventilated fume hood. Purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This detailed protocol provides a reliable method for the synthesis of this compound, a valuable building block for pharmaceutical and materials science research.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Electroinduced Reductive and Dearomative Alkene-Aldehyde Coupling. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]

- 5. Alkane synthesis by alkene reduction [organic-chemistry.org]

Application Notes and Protocols for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a versatile linker building block used in the synthesis of PROTACs.[4][5] Its structure provides a rigid phenyl group, which can offer conformational constraint, and a flexible propanoate chain.[6] The two functional handles—a primary alcohol and an ethyl ester—allow for sequential and controlled conjugation to POI and E3 ligase ligands, making it a valuable tool in PROTAC design and optimization.

This document provides a detailed step-by-step guide for the incorporation of this compound into a PROTAC, including experimental protocols, data presentation, and workflow visualizations.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8] The PROTAC molecule is not degraded and can catalytically induce the degradation of multiple target protein molecules.[9]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Click Chemistry Reactions with Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals